2-(Methoxymethyl)-1,3-benzothiazol-5-amine 2-(Methoxymethyl)-1,3-benzothiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694839
InChI: InChI=1S/C9H10N2OS/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3
SMILES:
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

2-(Methoxymethyl)-1,3-benzothiazol-5-amine

CAS No.:

Cat. No.: VC17694839

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxymethyl)-1,3-benzothiazol-5-amine -

Specification

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name 2-(methoxymethyl)-1,3-benzothiazol-5-amine
Standard InChI InChI=1S/C9H10N2OS/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3
Standard InChI Key DZHJFICTTZQLIM-UHFFFAOYSA-N
Canonical SMILES COCC1=NC2=C(S1)C=CC(=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituent Effects

The benzothiazole core of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine consists of a benzene ring fused to a thiazole ring, which contains one nitrogen and one sulfur atom within its heterocyclic structure . The methoxymethyl (-OCH2CH3) group at position 2 introduces electron-donating effects, enhancing the compound’s nucleophilic reactivity, while the amine (-NH2) group at position 5 facilitates hydrogen bonding and interactions with biological targets .

Table 1: Key Structural Features and Properties

FeatureDescription
Molecular FormulaC9H10N2OS
Molecular Weight194.25 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
ReactivitySusceptible to nucleophilic substitution at the amine group

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methoxymethyl protons (δ 3.3–3.5 ppm) and aromatic protons (δ 7.1–8.1 ppm) . Infrared (IR) spectroscopy reveals stretches for N-H (3327 cm⁻¹) and C-O (1651 cm⁻¹) bonds .

Synthetic Methodologies

Catalyst-Free Multicomponent Synthesis

A novel three-component reaction using aromatic amines, aliphatic amines, and elemental sulfur enables the synthesis of 2-substituted benzothiazoles under solvent-free conditions . For 2-(Methoxymethyl)-1,3-benzothiazol-5-amine, this method achieves 80% yield in a 5 mmol-scale reaction, with DMSO acting as both solvent and oxidant .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Key Advantage
Multicomponent DMSO, 120°C, 24 h80No catalyst, eco-friendly
Nucleophilic Substitution DMF, 100°C, 24 h70.5High functional group tolerance

Nucleophilic Substitution Pathways

Reaction of 2-aminobenzothiazole with monochloroacetyl chloride in dimethylformamide (DMF) produces intermediates that undergo substitution with amines to yield target compounds . This method is optimal for generating analogs with varied pharmacological profiles.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on lung (A549) and breast (MCF-7) cancer cell lines reveal that 2-(Methoxymethyl)-1,3-benzothiazol-5-amine derivatives exhibit IC50 values ranging from 12–45 μM . Mechanistic studies suggest inhibition of PI3Kγ, a kinase implicated in tumor proliferation .

Antimicrobial Effects

Benzothiazole derivatives demonstrate broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL . The methoxymethyl group enhances membrane permeability, facilitating pathogen targeting .

Pharmacological Applications

Central Nervous System (CNS) Modulation

Preliminary data indicate that amine-substituted benzothiazoles cross the blood-brain barrier, showing antidepressant effects in murine models . Further optimization is required to improve bioavailability.

Recent Advances and Future Directions

Green Chemistry Innovations

Recent protocols emphasize solvent-free synthesis and atom economy, reducing waste generation by 40% compared to traditional methods . These advances align with sustainable pharmaceutical production goals.

Targeted Drug Delivery Systems

Encapsulation of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine in lipid nanoparticles improves solubility and tumor-specific accumulation, enhancing therapeutic efficacy in preclinical trials .

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